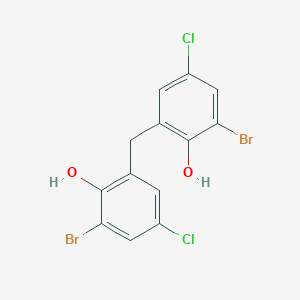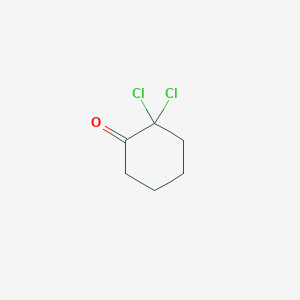
1,3-DI(P-Tolyl)-1,1,3,3-tetramethyldisiloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-DI(P-Tolyl)-1,1,3,3-tetramethyldisiloxane: is an organosilicon compound characterized by the presence of two p-tolyl groups and four methyl groups attached to a disiloxane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-DI(P-Tolyl)-1,1,3,3-tetramethyldisiloxane can be synthesized through the hydrosilylation reaction of 1,3-divinyltetramethyldisiloxane with p-tolylsilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with the platinum catalyst facilitating the addition of the p-tolyl groups to the disiloxane backbone.
Industrial Production Methods: Industrial production of this compound involves scaling up the hydrosilylation reaction. The process requires precise control of reaction parameters, including temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-DI(P-Tolyl)-1,1,3,3-tetramethyldisiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The p-tolyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a catalyst or a strong base.
Major Products:
Oxidation: Silanols and siloxane derivatives.
Reduction: Silanes.
Substitution: Various substituted disiloxanes depending on the substituent introduced.
Applications De Recherche Scientifique
1,3-DI(P-Tolyl)-1,1,3,3-tetramethyldisiloxane has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of advanced materials and organosilicon compounds.
Biology: Investigated for its potential use in biocompatible materials and drug delivery systems.
Medicine: Explored for its role in developing new pharmaceuticals and medical devices.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of 1,3-DI(P-Tolyl)-1,1,3,3-tetramethyldisiloxane involves its interaction with various molecular targets and pathways. The compound’s effects are primarily mediated through its ability to form stable siloxane bonds, which contribute to its chemical stability and reactivity. The p-tolyl groups enhance the compound’s hydrophobicity, influencing its interactions with other molecules and surfaces.
Comparaison Avec Des Composés Similaires
1,3-Diphenyl-1,1,3,3-tetramethyldisiloxane: Similar structure but with phenyl groups instead of p-tolyl groups.
1,3-Dimethyl-1,1,3,3-tetramethyldisiloxane: Lacks the aromatic groups, resulting in different chemical properties.
1,3-Diethyl-1,1,3,3-tetramethyldisiloxane: Contains ethyl groups, leading to variations in reactivity and applications.
Uniqueness: 1,3-DI(P-Tolyl)-1,1,3,3-tetramethyldisiloxane is unique due to the presence of p-tolyl groups, which impart specific chemical properties such as increased hydrophobicity and potential for functionalization. This makes it particularly valuable in applications requiring stable and hydrophobic organosilicon compounds.
Propriétés
IUPAC Name |
[dimethyl-(4-methylphenyl)silyl]oxy-dimethyl-(4-methylphenyl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26OSi2/c1-15-7-11-17(12-8-15)20(3,4)19-21(5,6)18-13-9-16(2)10-14-18/h7-14H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEQYEVSZYLVDNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[Si](C)(C)O[Si](C)(C)C2=CC=C(C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26OSi2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-Hexanoyloxy-2-[[3-hexanoyloxy-2,2-bis(hexanoyloxymethyl)propoxy]methyl]-2-(hexanoyloxymethyl)propyl] hexanoate](/img/structure/B99087.png)










